6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
The compound 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. Its structure includes multiple functional groups, such as cyano, amide, and sulfanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to use a multi-step reaction sequence that includes:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers.
Differences: The unique combination of functional groups in this compound may confer different pharmacological properties compared to other dihydropyridine derivatives. For example, the presence of the sulfanyl group may enhance its binding affinity to certain biological targets.
Uniqueness
The compound’s uniqueness lies in its complex structure, which allows for a wide range of chemical reactions and potential applications. Its multiple functional groups provide opportunities for diverse interactions with other molecules, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H27ClN4O2S |
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Molecular Weight |
543.1 g/mol |
IUPAC Name |
6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C30H27ClN4O2S/c1-18-13-14-22(15-24(18)31)34-26(36)17-38-30-23(16-32)28(21-10-5-4-6-11-21)27(20(3)33-30)29(37)35-25-12-8-7-9-19(25)2/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37) |
InChI Key |
VCYVJSFLOHURPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N)Cl |
Origin of Product |
United States |
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